molecular formula C13H10FNO B14025780 5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde

5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde

Cat. No.: B14025780
M. Wt: 215.22 g/mol
InChI Key: BIISXTZIDWZWTQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H10FNO It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom, a methyl group, and a pyridinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 5-Fluoro-2-methyl-4-(pyridin-4-yl)benzoic acid.

    Reduction: 5-Fluoro-2-methyl-4-(pyridin-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The pyridinyl group may also play a role in the compound’s activity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    2,5-Di(pyridin-4-yl)benzaldehyde: Similar structure but lacks the fluorine and methyl groups.

    5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde: Contains a pyrrolidinyl group instead of a pyridinyl group.

Uniqueness

5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde is unique due to the combination of the fluorine atom, methyl group, and pyridinyl group, which confer specific chemical and biological properties. This combination can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

5-fluoro-2-methyl-4-pyridin-4-ylbenzaldehyde

InChI

InChI=1S/C13H10FNO/c1-9-6-12(10-2-4-15-5-3-10)13(14)7-11(9)8-16/h2-8H,1H3

InChI Key

BIISXTZIDWZWTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)F)C2=CC=NC=C2

Origin of Product

United States

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